N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-7-8(2)18-13(14-7)16-11(17)12-15-9-5-3-4-6-10(9)19-12/h3-6H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFADHPSWAMGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 4,5-dimethylthiazole-2-amine with benzo[d]thiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis process .
Chemical Reactions Analysis
Hydrolysis and Stability Under Acidic/Basic Conditions
The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions. For structurally analogous benzothiazole carboxamides:
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Acidic Hydrolysis : The amide bond cleaves in concentrated HCl (6M) at 80°C, yielding benzo[d]thiazole-2-carboxylic acid and 2-amino-4,5-dimethylthiazole .
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Basic Hydrolysis : In NaOH (1M), hydrolysis occurs at 60°C, producing the corresponding carboxylate salt .
Reaction Table :
| Conditions | Reaction Time | Products Formed | Yield (%) |
|---|---|---|---|
| 6M HCl, 80°C | 4 hours | Benzo[d]thiazole-2-carboxylic acid | 85% |
| 1M NaOH, 60°C | 6 hours | Sodium benzo[d]thiazole-2-carboxylate | 78% |
Nucleophilic Substitution at the Thiazole Ring
The 2-position of the thiazole ring participates in nucleophilic substitution due to electron-withdrawing effects of the adjacent carboxamide group. Studies on similar compounds show:
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Amination : Reacts with primary amines (e.g., methylamine) in DMF at 100°C, forming N-substituted derivatives .
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Halogenation : Bromine in acetic acid selectively substitutes the 6-position of the benzothiazole ring .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in cyclization reactions:
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Pyrimidine Synthesis : Reacts with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) via Michael addition and subsequent cyclization to form pyrimidine-fused benzothiazoles .
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Imidazothiazole Formation : Under reflux with thiourea in ethanol, forms imidazo[2,1-b]thiazole derivatives with antitumor activity .
Key Reaction Pathway :
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Michael addition of the carboxamide’s NH group to α,β-unsaturated ketones.
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Intramolecular cyclization via elimination of H<sub>2</sub>O .
Coordination Chemistry and Metal Complexation
The carboxamide’s carbonyl oxygen and thiazole’s sulfur atom act as ligands for transition metals:
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Cu(II) Complexes : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol, characterized by shifts in IR carbonyl stretches (Δν = 30–40 cm<sup>-1</sup>) .
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Anticancer Activity : Cu and Pt complexes show enhanced cytotoxicity against HeLa and MCF-7 cell lines compared to the parent compound .
Electrophilic Aromatic Substitution
The dimethyl-substituted thiazole ring undergoes electrophilic substitution:
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Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 4-position of the benzothiazole ring .
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Sulfonation : SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> adds sulfonic acid groups to the 5-position .
Biological Alkylation and Crosslinking
In biochemical contexts, the compound interacts with cellular nucleophiles:
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DNA Binding : Forms covalent adducts with guanine residues via the carboxamide group, confirmed by UV-Vis hypochromicity (Δλ = 15 nm) and molecular docking studies .
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Enzyme Inhibition : Acts as a Michael acceptor in kinase inhibition (e.g., CDK4/6), with IC<sub>50</sub> values ≤50 nM in enzymatic assays .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Ring-Opening : The thiazole ring cleaves, forming a thioketene intermediate.
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Dimerization : Thioketene intermediates recombine to form dithiocarbonate derivatives.
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial enzymes or receptors, potentially leading to effective treatments for infections caused by resistant strains .
Acetylcholinesterase Inhibition : Similar thiazole-based compounds have demonstrated inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .
Material Science
This compound is also explored for its applications in material science. Its unique chemical properties make it suitable for developing dyes and pigments. The compound's stability and reactivity allow it to be used as a building block for synthesizing more complex materials with desirable optical properties .
Case Study 1: Anticancer Research
A study conducted on benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of intrinsic pathways, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Activity
In a series of experiments assessing the antimicrobial efficacy of thiazole derivatives, this compound showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4,5-Dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide and Analogs
- N-Phenyl-thiadiazole-carboxamides (e.g., 3a–d in ): These analogs replace the benzo[d]thiazole core with a 1,3,4-thiadiazole ring and feature a phenyl group instead of dimethylthiazole. The thioxo (C=S) group in these compounds may reduce metabolic stability compared to the carboxamide-linked dimethylthiazole in the target compound .
- Thiazolylmethylcarbamates (): These derivatives use carbamate linkages and complex substituents (e.g., hydroperoxypropan-2-yl), which may enhance hydrogen-bonding interactions but reduce synthetic accessibility compared to the simpler carboxamide bridge in the target compound .
Pharmacological Data
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- N-Phenyl-thiadiazole-carboxamides show 40–70% enzyme inhibition at 50 µg/mL in preliminary assays . The dimethylthiazole substituent in the target compound may enhance potency due to improved lipophilicity and steric effects.
- Thiazolylmethylcarbamates exhibit activity in protease inhibition assays, but their bulky substituents may limit bioavailability compared to the more compact target compound .
Physical and Chemical Properties
- Melting Point: The target compound’s melting point is unreported, but N-phenyl-thiadiazole-carboxamides (e.g., 3a) melt at 93°C, suggesting that alkylation (dimethyl groups) may lower melting points due to reduced crystallinity .
- Solubility: The dimethylthiazole group likely increases lipophilicity (logP >3), contrasting with the polar carbamates in , which may have higher aqueous solubility but poorer membrane penetration .
Biological Activity
N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound notable for its potential biological activities, especially in the fields of oncology and microbiology. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a thiazole ring fused with a benzothiazole moiety. Its molecular formula is with a molecular weight of 289.4 g/mol . The synthesis typically involves the condensation of 4,5-dimethylthiazole-2-amine with benzo[d]thiazole-2-carboxylic acid, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine in organic solvents like dichloromethane .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells by targeting pathways such as the vascular endothelial growth factor receptor (VEGFR) signaling pathway .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N-(4,5-dimethylthiazol-2-yl)... | A-431 | < 1.98 | Apoptosis via VEGFR inhibition |
| Benzothiazole derivative | Jurkat | < 1.61 | Cytotoxicity through Bcl-2 modulation |
Studies have shown that compounds with similar structures can exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It disrupts cellular processes in pathogens, making it a candidate for further research in infectious disease treatment. Its mechanism may involve inhibiting specific enzymes or receptors critical for pathogen survival .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | 15 | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 20 | Disruption of metabolic pathways |
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
- Anticancer Evaluation : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines (A-431 and Jurkat), with apoptosis confirmed through flow cytometry assays .
- Antimicrobial Testing : The compound was tested against several clinically relevant pathogens. Results indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against multidrug-resistant strains .
- Mechanistic Studies : Molecular docking studies revealed that this compound binds to active sites of target enzymes, inhibiting their function and leading to cell death in cancerous and microbial cells .
Q & A
Q. What are the common synthetic routes for N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?
This compound is typically synthesized via multi-step organic reactions involving thiazole chemistry. Key steps include:
- Coupling reactions : Benzo[d]thiazole-2-carboxylic acid derivatives are reacted with functionalized thiazole amines using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .
- Purification : Column chromatography or preparative HPLC is used to isolate intermediates and the final product .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity (>95%) .
Q. How is the compound’s cytotoxicity assessed in preliminary biological screening?
The MTT assay is widely used to evaluate cytotoxicity:
- Cells (e.g., HeLa, MCF-7) are treated with varying concentrations (1–100 µM) for 48–72 hours.
- Mitochondrial activity is measured via formazan dye reduction, with IC₅₀ values calculated using nonlinear regression .
- Controls include untreated cells and reference drugs (e.g., cisplatin) to validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance anticancer activity?
Key SAR insights from related thiazole derivatives include:
- Thiazole substitution : Methyl groups at positions 4 and 5 (as in this compound) enhance hydrophobic interactions with target proteins like kinases or tubulin .
- Benzo[d]thiazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring improve apoptotic activity in leukemia cell lines .
- Carboxamide linker : Replacing the carboxamide with sulfonamide or urea groups reduces potency, highlighting its role in hydrogen bonding with biological targets .
Q. What experimental strategies resolve conflicting cytotoxicity data across studies?
Discrepancies in IC₅₀ values may arise from:
- Cell line variability : Breast cancer (MCF-7) vs. colon cancer (HCT-116) cells exhibit differential uptake mechanisms .
- Assay conditions : Serum concentration (e.g., 5% vs. 10% FBS) impacts compound solubility and bioavailability .
- Data normalization : Use Z-factor analysis to ensure assay robustness and validate results against positive/negative controls .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like EGFR or tubulin, identifying key binding residues (e.g., Lys48, Asp104) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories, with RMSD < 2 Å indicating stable complexes .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate or glycoside groups at the thiazole nitrogen, which hydrolyze in vivo to release the active compound .
- Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrins to enhance solubility while maintaining IC₅₀ values within 5–10 µM .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability in xenograft models .
Methodological Challenges and Solutions
Q. How are stereochemical impurities managed during synthesis?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (hexane:isopropanol = 90:10) .
- Asymmetric catalysis : Use Evans’ oxazaborolidine catalysts to achieve >90% enantiomeric excess in key coupling steps .
Q. What analytical techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., HSP90) via Western blot .
- Click chemistry : Incorporate alkyne tags into the compound for pull-down assays, followed by LC-MS/MS to identify binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
